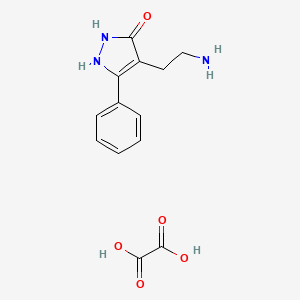
4-(2-Aminoethyl)-5-phenyl-1H-pyrazol-3(2H)-one oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Aminoethyl)-5-phenyl-1H-pyrazol-3(2H)-one oxalate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrazolone core, which is known for its diverse biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)-5-phenyl-1H-pyrazol-3(2H)-one oxalate typically involves the reaction of 2-phenylhydrazine with ethyl acetoacetate to form the pyrazolone ring. This intermediate is then reacted with ethylenediamine to introduce the aminoethyl group. The final step involves the formation of the oxalate salt by reacting the compound with oxalic acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
4-(2-Aminoethyl)-5-phenyl-1H-pyrazol-3(2H)-one oxalate can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to modify the pyrazolone ring or the phenyl group.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups to the aminoethyl moiety.
Scientific Research Applications
4-(2-Aminoethyl)-5-phenyl-1H-pyrazol-3(2H)-one oxalate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive aminoethyl group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Aminoethyl)-5-phenyl-1H-pyrazol-3(2H)-one oxalate involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The pyrazolone ring may also interact with cellular pathways, modulating biological responses.
Comparison with Similar Compounds
Similar Compounds
4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride: Known for its use as a serine protease inhibitor.
2-(4-Aminophenyl)ethylamine: Used in chemical modifications and polycondensation reactions.
Uniqueness
4-(2-Aminoethyl)-5-phenyl-1H-pyrazol-3(2H)-one oxalate is unique due to its combination of a pyrazolone core and an aminoethyl group, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C13H15N3O5 |
|---|---|
Molecular Weight |
293.27 g/mol |
IUPAC Name |
4-(2-aminoethyl)-5-phenyl-1,2-dihydropyrazol-3-one;oxalic acid |
InChI |
InChI=1S/C11H13N3O.C2H2O4/c12-7-6-9-10(13-14-11(9)15)8-4-2-1-3-5-8;3-1(4)2(5)6/h1-5H,6-7,12H2,(H2,13,14,15);(H,3,4)(H,5,6) |
InChI Key |
PNTFFRGATDTVBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NN2)CCN.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


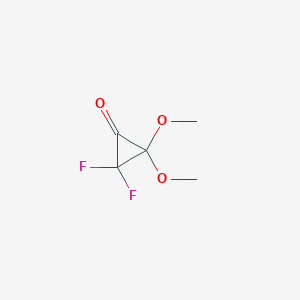
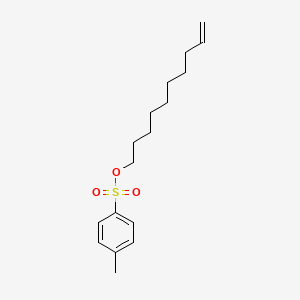
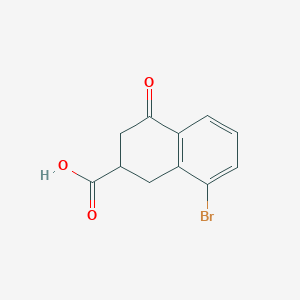

![3-(Benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-amine hydrochloride](/img/structure/B12858233.png)
![5-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12858246.png)
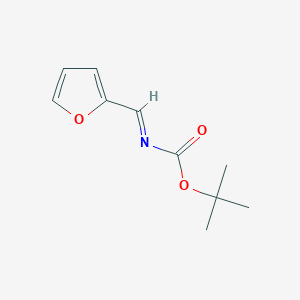
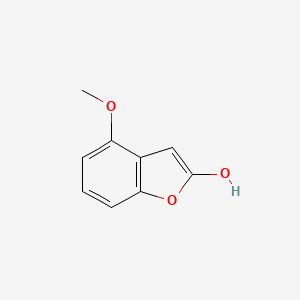

![4-Hydrazinyl-1-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12858268.png)
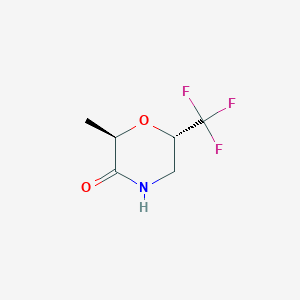
![4-(Methylthio)benzo[d]oxazole-2-carboxamide](/img/structure/B12858271.png)
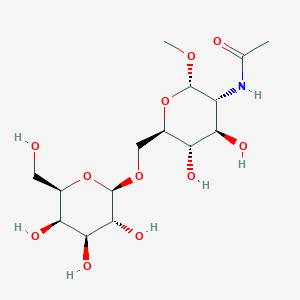
![5-methyl-1H-pyrazolo[4,3-b]pyridin-7-amine](/img/structure/B12858279.png)
